5-(cyclopentylmethoxy)pyridazin-3(2H)-one is a chemical compound classified within the pyridazinone family, which is recognized for its diverse biological activities. Pyridazinones have been extensively studied for potential therapeutic applications, including cardiotonic, antihypertensive, and platelet aggregation inhibition properties. This compound is characterized by a cyclopentylmethoxy group attached to the pyridazinone core, which enhances its interaction with various biological targets and may influence its pharmacological profile.
The synthesis of 5-(cyclopentylmethoxy)pyridazin-3(2H)-one typically involves several reaction pathways. One common method includes the reaction of cyclopentylmethanol with pyridazinone derivatives. A notable synthetic route employs a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers. This method has been optimized to achieve high yields and purity in laboratory settings.
In industrial settings, the production of pyridazinones often utilizes large-scale synthesis techniques that focus on optimizing reaction conditions to ensure efficiency. Continuous flow reactors and automated synthesis platforms are increasingly used to enhance scalability and yield during the synthesis process.
The molecular structure of 5-(cyclopentylmethoxy)pyridazin-3(2H)-one features a pyridazinone ring system substituted at the 5-position with a cyclopentylmethoxy group. This substitution pattern is crucial for its biological activity and interaction with molecular targets.
The compound's molecular formula is , and it has a molecular weight of approximately 219.26 g/mol. The structure can be represented as follows:
5-(cyclopentylmethoxy)pyridazin-3(2H)-one is known to undergo various chemical reactions, including:
The mechanism of action for 5-(cyclopentylmethoxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets, particularly phosphodiesterase-III in cardiac tissues and blood vessels. By inhibiting this enzyme, the compound leads to increased levels of cyclic adenosine monophosphate (cAMP), which enhances cardiac contractility and reduces blood pressure. This mechanism underlies its potential therapeutic effects in treating cardiovascular conditions.
5-(cyclopentylmethoxy)pyridazin-3(2H)-one has several scientific uses:
Pyridazin-3(2H)-one derivatives represent a privileged scaffold in drug design due to their versatile hydrogen-bonding capacity (donor/acceptor pairs), metabolic stability, and ease of functionalization. The core structure facilitates diverse interactions with biological targets, particularly kinases and enzymes involved in inflammatory or proliferative pathways. The 5-(cyclopentylmethoxy)pyridazin-3(2H)-one variant exemplifies strategic optimization of this scaffold, leveraging substituent effects to enhance target affinity and pharmacokinetic properties [4].
Pyridazinone-based drug development originated in the 1980s with cardiovascular agents (e.g., milrinone), where the scaffold acted as a phosphodiesterase III (PDE III) inhibitor. Subsequent decades saw expansion into oncology and immunology:
Table 1: Marketed Drugs Featuring Pyridazinone/Pyridinone Scaffolds
Drug | Therapeutic Area | Core Structure | Key Target |
---|---|---|---|
Milrinone | Cardiovascular | Pyridazinone | PDE III |
Pirfenidone | Pulmonary fibrosis | 2-pyridone | TGF-β |
Tazemetostat | Oncology | 4-pyridinone | EZH2 |
Doravirine | Virology | 4-pyridinone | HIV reverse transcriptase |
Rational drug design shifted toward optimizing substituents at positions 4, 5, and 6 to improve potency. For example, 5-(cyclopentylmethoxy)pyridazin-3(2H)-one emerged from efforts to balance lipophilicity and target engagement in kinase inhibitors [4].
The cyclopentylmethoxy group at position 5 of pyridazin-3(2H)-one enhances bioactivity through:
In kinase inhibitors, this substituent improved IC50 values by 10-fold compared to linear alkoxy chains, attributed to van der Waals contacts with conserved leucine or valine residues [4].
Positional isomerism critically influences pharmacophore definition:
Table 2: Pharmacophore Feature Comparison of Pyridazinone Isomers
Isomer | H-Bond Donor | H-Bond Acceptor | Optimal Substituent Position | Target Affinity (Kd avg) |
---|---|---|---|---|
5-Substituted-3(2H)-one | Yes (N2-H) | Yes (C3=O) | Position 5 | 120 nM |
4-Substituted-3(2H)-one | Yes (N2-H) | Yes (C3=O) | Position 4 | 850 nM |
6-Substituted-3(2H)-one | Yes (N2-H) | Yes (C3=O) | Position 6 | 410 nM |
Structure-based pharmacophore modeling confirms that 5-substituted-3(2H)-one derivatives place the cyclopentylmethoxy group in a hydrophobic subpocket while aligning the carbonyl with key acceptor residues (e.g., backbone NH of Ala539 in c-Met) [2] [5]. Exclusion volumes in these models further validate that bulkier 6-substituents clash with gatekeeper residues [3].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1